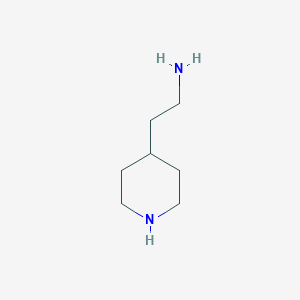

2-(Piperidin-4-yl)ethanamine

Descripción general

Descripción

2-(Piperidin-4-yl)ethanamine is a chemical compound with the CAS Number: 76025-62-2. Its molecular weight is 128.22 and its IUPAC name is 2-(4-piperidinyl)ethanamine .

Synthesis Analysis

The synthesis of compounds derived from this compound involves the preparation of new tetradentate NNNS Schiff bases (L1-L3). The dehydration reaction between this compound and the corresponding aldehydes was monitored using UV-Visible and FTIR spectroscopy .Molecular Structure Analysis

The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements. DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed for L2 .Chemical Reactions Analysis

UV-Visible and FTIR spectroscopy were used to monitor the dehydration reaction between this compound and the corresponding aldehydes .Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.22. Its IUPAC name is 2-(4-piperidinyl)ethanamine .Aplicaciones Científicas De Investigación

Synthesis and Spectral Identification

2-(Piperidin-4-yl)ethanamine has been used in the synthesis of Schiff bases, which are shown to act as pancreatic lipase inhibitors. These Schiff bases exhibit notable antioxidant and antimicrobial activities, highlighting their potential in various scientific applications (Warad et al., 2020).

Corrosion Inhibition

This compound has also been incorporated in the preparation of cadmium(II) Schiff base complexes. These complexes demonstrate properties useful for corrosion inhibition on mild steel, indicating their potential application in materials science and corrosion engineering (Das et al., 2017).

Catalytic Applications

In another study, mononuclear manganese(III)-Schiff base complexes, synthesized using this compound, showed significant activity in catalyzing phospho-ester bond hydrolysis. This highlights its role in catalytic processes, particularly in biochemistry (Chakraborty et al., 2018).

DNA Binding and Cytotoxicity Studies

Cu(II) complexes of ligands involving this compound have been synthesized and characterized, showing good DNA binding propensity. These complexes have been evaluated for their cytotoxicity, providing insights into their potential biomedical applications (Kumar et al., 2012).

Chemical Synthesis and Characterization

The compound has been used in various chemical syntheses, such as in the preparation of certain enamines and Schiff base compounds. These studies contribute to the broader field of organic chemistry and material science (Dean et al., 1982; 1983).

Quantum Chemical and Molecular Dynamics Studies

This compound derivatives have been evaluated for their corrosion inhibition properties on iron through quantum chemical and molecular dynamics simulations. This research underscores the compound's relevance in theoretical chemistry and materials science (Kaya et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biochemical pathways, again depending on the specific derivative and its target .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on the specific derivative and its target .

Action Environment

It’s known that environmental factors can significantly influence the action of pharmaceutical compounds .

Análisis Bioquímico

Biochemical Properties

2-(Piperidin-4-yl)ethanamine has been found to interact with several enzymes and proteins. For instance, it has been used in the synthesis of Schiff bases, which are known to inhibit pancreatic lipase . This suggests that this compound may play a role in lipid metabolism.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with other biomolecules. As a component of Schiff bases, it has been associated with antioxidant activity and potential antimicrobial properties . These properties suggest that this compound may influence cell function by modulating oxidative stress and microbial activity.

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role in the formation of Schiff bases. These compounds are known to inhibit pancreatic lipase, an enzyme crucial for the breakdown of dietary fats . This suggests that this compound may exert its effects at the molecular level by influencing lipid metabolism.

Temporal Effects in Laboratory Settings

Its stability and long-term effects on cellular function could be inferred from studies on Schiff bases, which have shown promising activity in in vitro studies .

Metabolic Pathways

Given its role in the formation of Schiff bases, it may be involved in pathways related to lipid metabolism .

Propiedades

IUPAC Name |

2-piperidin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJBCMWIAPDWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363730 | |

| Record name | 4-Piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76025-62-2 | |

| Record name | 4-Piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

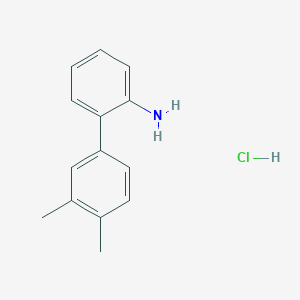

![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)

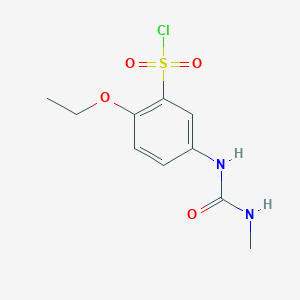

![4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1607836.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1607844.png)